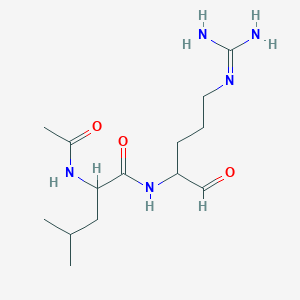
4-Pyridinecarboxylic acid, 1-(4-nitrobenzoyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-NITROBENZOYL]-4-CARBOXYPYRIDYLHYDRAZIDE is a complex organic compound characterized by the presence of a nitrobenzoyl group and a carboxypyridylhydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-NITROBENZOYL]-4-CARBOXYPYRIDYLHYDRAZIDE typically involves a multi-step process. The initial step often includes the nitration of benzoyl chloride to introduce the nitro group. This is followed by the reaction with a carboxypyridylhydrazide derivative under controlled conditions. The reaction conditions usually involve the use of solvents like dimethyl sulfoxide or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-[4-NITROBENZOYL]-4-CARBOXYPYRIDYLHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products Formed:
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of aminobenzoyl derivatives.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
1-[4-NITROBENZOYL]-4-CARBOXYPYRIDYLHYDRAZIDE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism by which 1-[4-NITROBENZOYL]-4-CARBOXYPYRIDYLHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The carboxypyridylhydrazide moiety can form hydrogen bonds with biomolecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 4-Nitrobenzoyl chloride
- 4-Nitrobenzoic acid
- 4-Nitrobenzyl alcohol
Comparison: 1-[4-NITROBENZOYL]-4-CARBOXYPYRIDYLHYDRAZIDE is unique due to the presence of both a nitrobenzoyl group and a carboxypyridylhydrazide moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Additionally, the presence of the carboxypyridylhydrazide moiety enhances its ability to interact with biological molecules, making it more versatile in scientific research applications .
Properties
CAS No. |
79771-29-2 |
|---|---|
Molecular Formula |
C13H10N4O4 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
N-(4-nitrobenzoyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H10N4O4/c14-16(13(19)10-5-7-15-8-6-10)12(18)9-1-3-11(4-2-9)17(20)21/h1-8H,14H2 |
InChI Key |
NBHGVCILLRYVSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N(C(=O)C2=CC=NC=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B12094990.png)






![Ethanesulfonic acid, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-](/img/structure/B12095033.png)
![8-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one](/img/structure/B12095038.png)
![1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one](/img/structure/B12095042.png)
